5'-Deoxy-5'-methylthioadenosine

Catalog No.
S548398
CAS No.
2457-80-9
M.F
C11H15N5O3S
M. Wt
297.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Deoxy-5'-methylthioadenosine

CAS Number

2457-80-9

Product Name

5'-Deoxy-5'-methylthioadenosine

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

WUUGFSXJNOTRMR-IOSLPCCCSA-N

SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5'-deoxy-5'-(methylthio)adenosine, 5'-deoxy-5'-methylthioadenosine, 5'-methylthio-5'-deoxyadenosine, 5'-methylthioadenosine, 5'-methylthioadenosine, methyl-(14)C-labeled, 5-MTDA, adenine(5'-deoxy-5'-methylthio)9-beta-D-furanoriboside

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Description

The exact mass of the compound 5'-Deoxy-5'-methylthioadenosine is 297.08956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. It belongs to the ontological category of thioadenosine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substrate for Studying Enzyme Activity

  • MTAP Specificity and Kinetics: Researchers use MTA as a substrate to investigate the specific activity and kinetic properties of 5'-methylthioadenosine phosphorylase (MTAP). MTAP is an enzyme encoded by a tumor suppressor gene and plays a role in the S-adenosylmethionine (AdoMet) and methionine salvage pathways []. By studying how MTA interacts with MTAP, scientists gain insights into the enzyme's function and potential therapeutic targets in cancer [].

Bacterial Quorum Sensing

  • Bacterial Communication: MTA serves as a substrate for enzymes involved in bacterial communication pathways known as quorum sensing. One such enzyme is 5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) []. By studying how MTA interacts with MTAN and other enzymes in this pathway, researchers can understand how bacteria communicate and regulate group behaviors, potentially leading to novel strategies for controlling bacterial infections [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.3

Exact Mass

297.08956

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

634Z2VK3UQ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antimalarials

Pictograms

Irritant

Irritant

Other CAS

2457-80-9

Dates

Modify: 2023-08-15
1: Bertino JR, Waud WR, Parker WB, Lubin M. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: current strategies. Cancer Biol Ther. 2011 Apr 1;11(7):627-32. Epub 2011 Apr 1. Review. PubMed PMID: 21301207; PubMed Central PMCID: PMC3084968.
2: Parveen N, Cornell KA. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism. Mol Microbiol. 2011 Jan;79(1):7-20. doi: 10.1111/j.1365-2958.2010.07455.x. Epub 2010 Nov 18. Review. PubMed PMID: 21166890; PubMed Central PMCID: PMC3057356.
3: Albers E. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB Life. 2009 Dec;61(12):1132-42. doi: 10.1002/iub.278. Review. PubMed PMID: 19946895.
4: Avila MA, García-Trevijano ER, Lu SC, Corrales FJ, Mato JM. Methylthioadenosine. Int J Biochem Cell Biol. 2004 Nov;36(11):2125-30. Review. PubMed PMID: 15313459.
5: Della Ragione F, Oliva A, Palumbo R, Russo GL, Zappia V. Enzyme deficiency and tumor suppressor genes: absence of 5'-deoxy-5'-methylthioadenosine phosphorylase in human tumors. Adv Exp Med Biol. 1993;348:31-43. Review. PubMed PMID: 8172020.
6: Della Ragione F, Oliva A, Fioretti M, Russo GL, Palumbo R, Zappia V. Physico-chemical and immunological properties of bovine liver 5'-deoxy-5'-methylthioadenosine phosphorylase. Adv Exp Med Biol. 1988;250:187-97. Review. PubMed PMID: 3151226.
7: Carson DA, Nobori T, Kajander EO, Carrera CJ, Kubota M, Yamanaka H. Methylthioadenosine (MeSAdo) phosphorylase deficiency in malignancy. Adv Exp Med Biol. 1988;250:179-85. Review. PubMed PMID: 3151225.
8: Zappia V, Della Ragione F, Pontoni G, Gragnaniello V, Cartenì-Farina M. Human 5'-deoxy-5'-methylthioadenosine phosphorylase: kinetic studies and catalytic mechanism. Adv Exp Med Biol. 1988;250:165-77. Review. PubMed PMID: 3151224.
9: Schlenk F. Methylthioadenosine. Adv Enzymol Relat Areas Mol Biol. 1983;54:195-265. Review. PubMed PMID: 6405586.
10: Williams-Ashman HG, Seidenfeld J, Galletti P. Trends in the biochemical pharmacology of 5'-deoxy-5'-methylthioadenosine. Biochem Pharmacol. 1982 Feb 1;31(3):277-88. Review. PubMed PMID: 6803807.

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